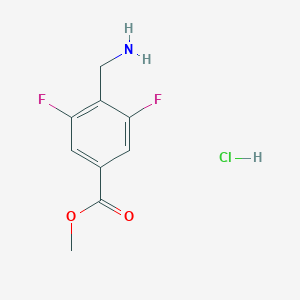
Methyl4-(aminomethyl)-3,5-difluorobenzoatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride is a chemical compound with the molecular formula C9H11ClF2NO2 It is a derivative of benzoic acid, featuring an aminomethyl group and two fluorine atoms on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride typically involves a multi-step process. One common method starts with the nitration of methyl 3,5-difluorobenzoate to introduce a nitro group. This is followed by reduction of the nitro group to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
Methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the fluorine atoms can enhance the compound’s binding affinity and stability. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
Methyl 4-(aminomethyl)benzoate hydrochloride: Similar structure but lacks the fluorine atoms.
Methyl 4-(aminomethyl)-3,5-dichlorobenzoate hydrochloride: Similar structure but with chlorine atoms instead of fluorine.
Methyl 4-(aminomethyl)-3,5-dimethylbenzoate hydrochloride: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it a valuable tool in scientific research and industrial processes.
特性
分子式 |
C9H10ClF2NO2 |
|---|---|
分子量 |
237.63 g/mol |
IUPAC名 |
methyl 4-(aminomethyl)-3,5-difluorobenzoate;hydrochloride |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5;/h2-3H,4,12H2,1H3;1H |
InChIキー |
GBIPNCFVSCBYLB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C(=C1)F)CN)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13562624.png)
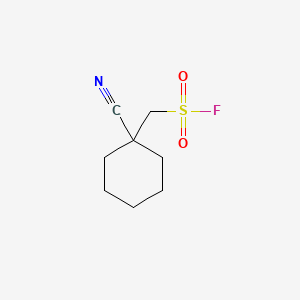
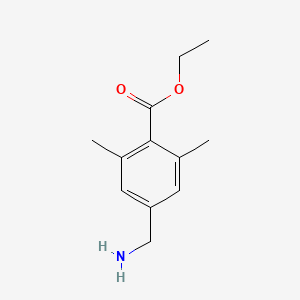


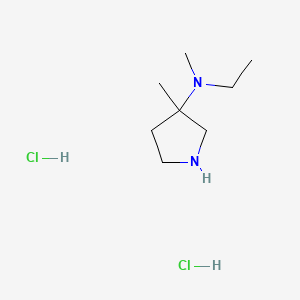
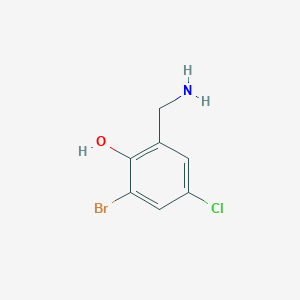
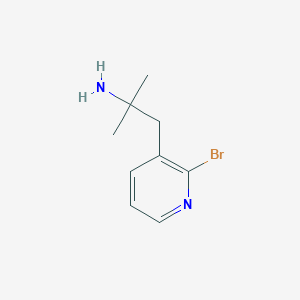
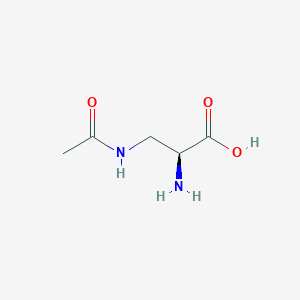
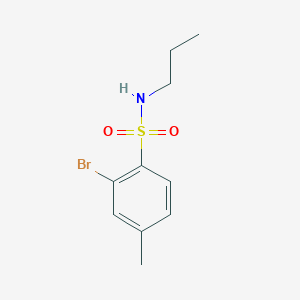
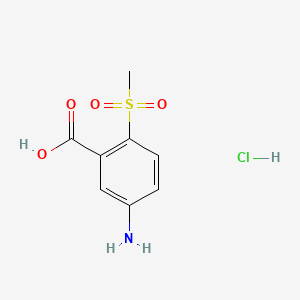
![1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride](/img/structure/B13562689.png)
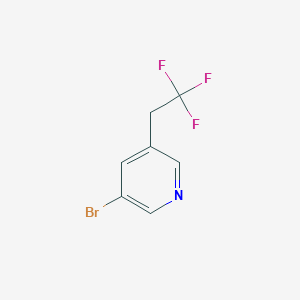
![Diethyl [(dibenzylamino)methyl]phosphonate](/img/structure/B13562706.png)
